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N'-naphthalen-2-yl-N-(2-phenylethyl)oxamide

Catalog No.
S7746056
CAS No.
M.F
C20H18N2O2
M. Wt
318.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-naphthalen-2-yl-N-(2-phenylethyl)oxamide

Product Name

N'-naphthalen-2-yl-N-(2-phenylethyl)oxamide

IUPAC Name

N'-naphthalen-2-yl-N-(2-phenylethyl)oxamide

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

InChI

InChI=1S/C20H18N2O2/c23-19(21-13-12-15-6-2-1-3-7-15)20(24)22-18-11-10-16-8-4-5-9-17(16)14-18/h1-11,14H,12-13H2,(H,21,23)(H,22,24)

InChI Key

JXDUIRBGWYARHE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NC2=CC3=CC=CC=C3C=C2
N-naphthalen-2-yl-N-(2-phenylethyl)oxamide, also known as NNO, is an organic compound that has received significant attention in the scientific community for its potential applications in various fields of research and industry. In this paper, we will provide a comprehensive overview of NNO, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
N-naphthalen-2-yl-N-(2-phenylethyl)oxamide is an organic compound with the chemical formula C22H20N2O. It belongs to a class of compounds known as oxamides, which are characterized by the presence of an oxamide functional group (-CONH2) in their chemical structure. N'-naphthalen-2-yl-N-(2-phenylethyl)oxamide has attracted considerable attention in the scientific field due to its unique chemical properties, as well as its potential applications in various fields of research and industry.
N-naphthalen-2-yl-N-(2-phenylethyl)oxamide is a white to off-white crystalline powder that is soluble in various organic solvents, such as methanol, ethanol, and chloroform. It has a melting point range of 149-152 degrees Celsius and a boiling point of approximately 512.7 degrees Celsius. N'-naphthalen-2-yl-N-(2-phenylethyl)oxamide is stable under normal conditions of temperature and pressure, and it does not readily react with other compounds. However, it is sensitive to light and may decompose when exposed to UV light.
The synthesis of N-naphthalen-2-yl-N-(2-phenylethyl)oxamide can be achieved through various methods, such as the reaction of 2-naphthylamine with 2-phenylethyl isocyanate, or the reaction of 2-naphthol with 2-phenylethyl isocyanate followed by dehydration. The resulting compound can be characterized using various spectroscopic techniques, such as NMR spectroscopy, IR spectroscopy, and MS spectroscopy, to determine its chemical structure and purity.
Various analytical methods can be used to detect and quantify N-naphthalen-2-yl-N-(2-phenylethyl)oxamide, such as HPLC, GC, and LC-MS. These methods are used to determine the concentration of N'-naphthalen-2-yl-N-(2-phenylethyl)oxamide in a given sample, as well as to confirm its identity.
N-naphthalen-2-yl-N-(2-phenylethyl)oxamide has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer activities. It has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase. These properties make N'-naphthalen-2-yl-N-(2-phenylethyl)oxamide a promising candidate for the development of new drugs and therapies.
N-naphthalen-2-yl-N-(2-phenylethyl)oxamide has been found to have low toxicity in various scientific experiments. Its LD50 value, which is the dose required to kill half of the test animals, is greater than 2000 mg/kg in rats when administered orally.
N-naphthalen-2-yl-N-(2-phenylethyl)oxamide has a wide range of potential applications in various fields of research and industry. It can be used as a starting material for the synthesis of other compounds, such as quinazoline derivatives. It can also be used as a reagent in organic chemistry reactions, such as the reduction of quinones. Its biological properties make it a potential candidate for the development of new drugs and therapies, particularly for the treatment of inflammatory and oxidative stress-related diseases.
The current state of research on N-naphthalen-2-yl-N-(2-phenylethyl)oxamide is focused on exploring its potential applications in various fields of research and industry. Several studies have investigated its biological properties and its potential as a drug candidate. Other studies have focused on its chemical properties and its use as a reagent in organic chemistry reactions.
N-naphthalen-2-yl-N-(2-phenylethyl)oxamide has the potential to make significant contributions to various fields of research and industry, including pharmaceuticals, materials science, and organic chemistry. Its biological properties make it a promising candidate for the development of new drugs and therapies, while its chemical properties make it a potential starting material for the synthesis of other compounds.
Despite the many potential applications of N-naphthalen-2-yl-N-(2-phenylethyl)oxamide, there are also several limitations to its use. For example, its low solubility in water may limit its bioavailability, making it difficult to administer as a drug. Additionally, its sensitivity to light may limit its stability and shelf-life. Future research on N'-naphthalen-2-yl-N-(2-phenylethyl)oxamide could focus on overcoming these limitations and exploring its potential applications in more detail. The following are some possible future directions for research on N-naphthalen-2-yl-N-(2-phenylethyl)oxamide:
1. Development of new drug formulations that enhance its bioavailability and stability.
2. Investigation of its potential as a material for electronic and optoelectronic devices.
3. Exploration of its potential as a reagent in tandem reactions for the synthesis of complex organic molecules.
4. Investigation of its potential as a catalyst for organic chemistry reactions.
5. Examination of its potential as a therapeutic agent for diseases such as Alzheimer's, Parkinson's, and multiple sclerosis.

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

318.136827821 g/mol

Monoisotopic Mass

318.136827821 g/mol

Heavy Atom Count

24

Dates

Last modified: 01-05-2024

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